3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester

Overview

Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester, also known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol. This compound is commonly referred to as the Hantzsch ester, named after the chemist Arthur Hantzsch who first synthesized it. It is a derivative of dihydropyridine and is known for its reducing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The Hantzsch ester can be synthesized through the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde (such as acetaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction typically proceeds under acidic conditions and may require heating to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of the Hantzsch ester can be scaled up using similar reaction conditions as in the laboratory. Continuous flow reactors and optimized reaction conditions can be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: The Hantzsch ester is known for its reducing properties and is often used in transfer hydrogenation reactions. It can act as a hydrogen donor in the reduction of activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines. The presence of a Lewis or Brønstedt acid catalyst can further activate the hydrogen acceptor, and chiral catalysts can enable enantioselective reductions.

Common Reagents and Conditions:

Lewis or Brønstedt Acid Catalysts: These catalysts are used to activate the hydrogen acceptor.

Chiral Catalysts: These catalysts enable enantioselective reductions.

Solvents: Common solvents include ethanol, methanol, and other organic solvents.

Major Products Formed: The major products formed from these reactions include reduced alkenes, ketones, and imines, depending on the specific substrate being reduced.

Scientific Research Applications

The Hantzsch ester has a wide range of applications in scientific research, including:

Chemistry: It is used as a mild reducing agent in organic synthesis, particularly in transfer hydrogenation reactions.

Biology: The Hantzsch ester can be used in biochemical studies to investigate redox reactions and enzyme mechanisms.

Industry: The compound is used in the chemical industry for the production of various chemicals and intermediates.

Mechanism of Action

The Hantzsch ester exerts its effects through its ability to act as a hydrogen donor in reduction reactions. The mechanism involves the transfer of hydrogen from the ester to the substrate, facilitated by the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction being performed, but generally, the ester interacts with the substrate to transfer hydrogen atoms.

Comparison with Similar Compounds

The Hantzsch ester is unique in its ability to act as a mild reducing agent in various organic reactions. Similar compounds include other dihydropyridines and related esters, such as diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. These compounds share similar reducing properties but may differ in their specific applications and reactivity.

Does this cover everything you were looking for?

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13/h7-10,16,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWSCKBHQLBBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177694 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23125-28-2 | |

| Record name | 3′,5′-Diethyl 1′,4′-dihydro-2′,6′-dimethyl[2,4′-bipyridine]-3′,5′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23125-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dicarbethoxy-2',6'-dimethyl-1',4'-dihydro-2,4-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023125282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3′,5′-Dicarbethoxy-2′,6′-dimethyl-1′,4′-dihydro-2,4-bipyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5MDH4N8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

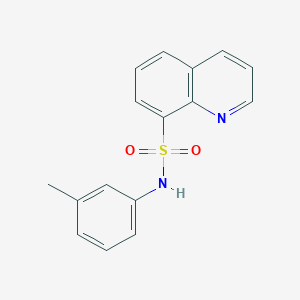

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)